

Structural analysis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate crystals

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Compound of Interest

Compound Name: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

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Comparative Structural Analysis of Piperazine Dicarboxylate Crystals

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative structural analysis of piperazine dicarboxylate crystals. As no public crystallographic data for **1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate** is currently available, this document presents a detailed examination of closely related structures to offer valuable insights into the conformational behavior and crystal packing of this class of compounds. The information herein is intended to serve as a reference for researchers engaged in the design and development of piperazine-based compounds.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for two exemplary piperazine derivatives. This data provides a basis for understanding the potential solid-state conformation of **1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate**. The piperazine ring in these derivatives, as in many substituted piperazines, predominantly adopts a stable chair conformation.^{[1][2]}

Parameter	tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[1][2]	N,N-bis(2,4-difluorobenzoyl)piperazine [3]
Molecular Formula	C ₂₀ H ₂₇ FN ₂ O ₂	C ₂₀ H ₁₆ F ₄ N ₂ O ₂
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions	a = 11.1338(3) Å b = 11.5303(3) Å c = 15.5401(5) Å α = 90° β = 108.013(1)° γ = 90°	a = 7.2687(3) Å b = 17.2658(8) Å c = 6.9738(3) Å α = 90° β = 115.393(2)° γ = 90°
Piperazine Ring Conformation	Chair	Chair
Key Bond Angles	N1—C12—C13 = 110.77(19)° N2—C15—C14 = 110.1(2)°	Not explicitly stated
Nitrogen Atom Hybridization	One N atom is sp ³ hybridized, and the other is sp ² hybridized. [1][2]	Not explicitly stated

Experimental Protocols

The determination of crystal structures for piperazine derivatives, and organic compounds in general, primarily relies on single-crystal X-ray diffraction. While powder X-ray diffraction is a powerful tool for identifying solid states and analyzing polycrystalline samples, single-crystal XRD provides the detailed atomic arrangement necessary for a complete structural elucidation. [4][5]

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is the gold standard for determining the three-dimensional structure of a molecule. [6]

1. Crystal Growth and Selection:

- High-quality single crystals are essential for accurate structural determination.^[6] Crystals should be clear, well-formed, and free of visible defects.^[7]
- Slow crystallization methods such as vapor diffusion or slow cooling of a saturated solution are typically employed to obtain crystals of suitable size and quality (ideally 30-300 microns).^[6]^[7]

2. Crystal Mounting:

- A selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

3. Data Collection:

- The mounted crystal is placed in an X-ray diffractometer.
- A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.^[6]
- The diffracted X-rays are detected, and their intensities and positions are recorded.

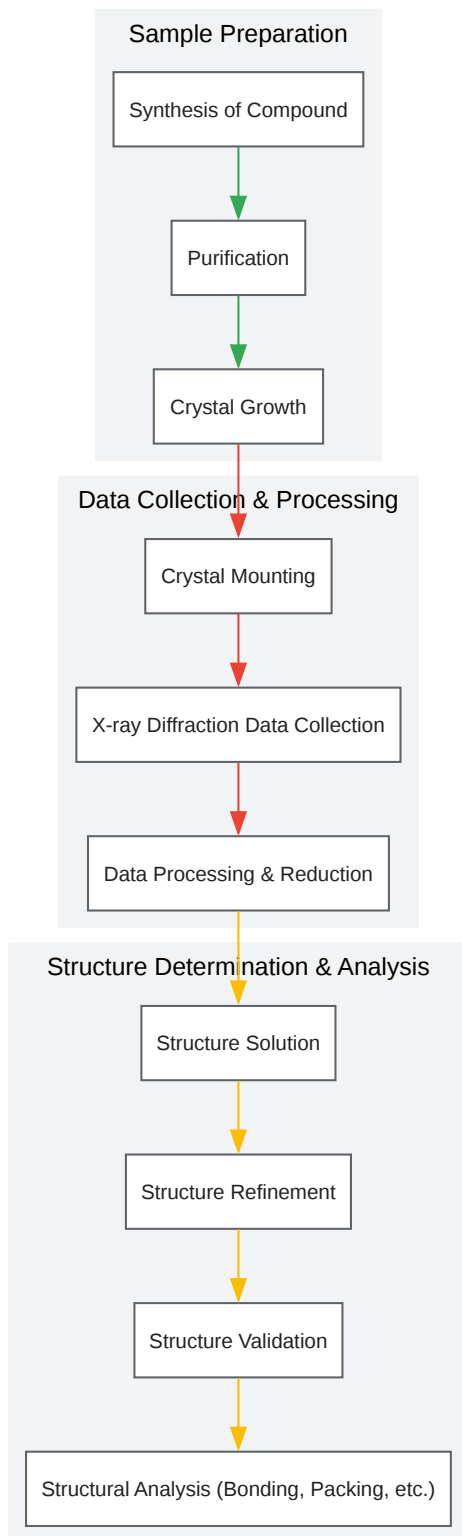
4. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The initial crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined against the experimental data to improve the atomic coordinates, bond lengths, and bond angles.

Visualizing the Crystallographic Workflow

The following diagram illustrates the typical workflow for determining and analyzing a crystal structure.

Crystallographic Analysis Workflow



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Caption: Workflow for Crystal Structure Determination.

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